6-Fluoro-N-hydroxypyridine-2-carboxamide
CAS No.:
Cat. No.: VC17831601
Molecular Formula: C6H5FN2O2
Molecular Weight: 156.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5FN2O2 |
|---|---|
| Molecular Weight | 156.11 g/mol |
| IUPAC Name | 6-fluoro-N-hydroxypyridine-2-carboxamide |
| Standard InChI | InChI=1S/C6H5FN2O2/c7-5-3-1-2-4(8-5)6(10)9-11/h1-3,11H,(H,9,10) |
| Standard InChI Key | DDZUPRSBWBUKPR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)F)C(=O)NO |
Introduction
Chemical Identity and Structural Characteristics
6-Fluoro-N-hydroxypyridine-2-carboxamide (CAS No. 1849385-96-1) is a small organic molecule with the molecular formula and a molar mass of 156.1145 g/mol . Its structure comprises a pyridine ring substituted with a fluorine atom at the 6-position and a hydroxamic acid-derived carboxamide group at the 2-position (Figure 1). The presence of fluorine introduces electronegativity and steric effects that influence molecular interactions, while the hydroxamic acid moiety confers metal-chelating capabilities, a feature exploited in protease inhibition .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1849385-96-1 |
| Molecular Formula | |
| Molar Mass | 156.1145 g/mol |
| Purity | ≥95% (HPLC) |
| Synonyms | Not formally assigned |
The compound’s planar pyridine ring facilitates π-π stacking interactions with biological targets, while the fluorine atom enhances metabolic stability by resisting oxidative degradation . X-ray crystallographic data from analogous fluoropyridines (e.g., Compound 19 in EP4506001A2) reveal bond lengths of 1.33–1.38 Å for C-F bonds and 1.23 Å for carbonyl groups, consistent with typical aromatic systems .
Synthesis and Manufacturing Processes
The synthesis of 6-Fluoro-N-hydroxypyridine-2-carboxamide typically involves multi-step routes starting from 2-cyanopyridine derivatives. A representative pathway includes:
-
Fluorination: Electrophilic fluorination of 2-cyanopyridine using Selectfluor® or under anhydrous conditions to introduce the 6-fluoro substituent.
-
Hydroxylation: Conversion of the nitrile group to a hydroxamic acid via sequential hydrolysis (e.g., , NaOH) and hydroxylamine coupling .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | Selectfluor®, CHCN, 80°C | 72% |
| Hydroxylation | NHOH·HCl, NaOH, EtOH | 65% |
Critical challenges include minimizing dehalogenation during fluorination and preventing hydroxamic acid tautomerization. Patent EP4506001A2 discloses analogous synthetic strategies for fluoropyridine carboxamides, emphasizing inert-atmosphere techniques (e.g., argon) to enhance yields . Purification via recrystallization from ethanol/water mixtures achieves ≥95% purity, as validated by HPLC .
Physicochemical Properties
6-Fluoro-N-hydroxypyridine-2-carboxamide exhibits a melting point of 189–192°C (decomposition) and a calculated logP of 0.89, indicating moderate hydrophilicity. Thermal gravimetric analysis (TGA) of related compounds (e.g., Compound 7 in EP4506001A2) shows stability up to 150°C, suggesting similar thermal resilience for this derivative .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.4 |
| Ethanol | 34.7 |
| DMSO | 89.2 |
The compound’s pKa values—predicted as 3.1 (hydroxamic acid) and 4.9 (pyridinium)—suggest pH-dependent solubility, with optimal dissolution in neutral to slightly basic media. Solid-state NMR spectra of analogous structures reveal carbonyl resonances at 168–170 ppm, consistent with hydroxamic acid functionality .
Pharmacological Profile and Biological Activity
While direct studies on 6-Fluoro-N-hydroxypyridine-2-carboxamide remain limited, structural analogs demonstrate potent anti-inflammatory and antimicrobial activities. For example, Compound 23 in EP4506001A2 (a 4-fluoropyridine carboxamide) inhibits cyclooxygenase-2 (COX-2) with an IC of 0.8 μM, suggesting potential for this derivative in prostaglandin-mediated pathologies .
Table 4: In Vitro Bioactivity of Analogous Compounds
| Target | Assay Type | IC |
|---|---|---|
| COX-2 | Enzymatic | 0.8 μM |
| MMP-9 | Fluorometric | 2.1 μM |
| Staphylococcus aureus | MIC | 16 μg/mL |
| Code | Precautionary Measure |
|---|---|
| P261 | Avoid breathing dust/fume |
| P264 | Wash hands thoroughly after handling |
| P280 | Wear protective gloves/eye protection |
Acute toxicity studies in rodents (LD > 2000 mg/kg) classify it as Category 5 under GHS guidelines, though chronic exposure risks remain uncharacterized . Storage at 2–8°C under inert gas (e.g., nitrogen) is recommended to prevent hydrolysis.
Patent Landscape and Intellectual Property
Patent EP4506001A2 broadly claims fluoropyridine carboxamides as anti-inflammatory agents, encompassing 6-Fluoro-N-hydroxypyridine-2-carboxamide within its Markush structures . Key claims include:
-
Use of fluorinated pyridines for COX-2 inhibition (Claim 12).
-
Synthetic methods employing palladium-catalyzed cross-coupling (Claim 24).
This patent’s priority date (December 2020) suggests potential exclusivity until 2040, pending national phase entries. Competitor filings in the USPTO (e.g., US2023018321A1) focus on hydroxamic acid prodrugs, indicating a crowded but opportunity-rich IP landscape.
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s target engagement profile using surface plasmon resonance (SPR) and cryo-EM.
-
Formulation Development: Explore nanoencapsulation to enhance oral bioavailability, leveraging its DMSO solubility.
-
Toxicogenomics: Assess genotoxicity via Ames test and micronucleus assay to address regulatory requirements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume